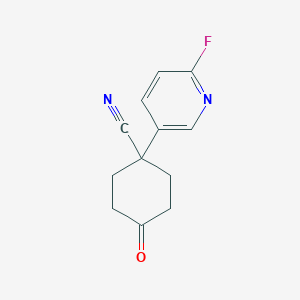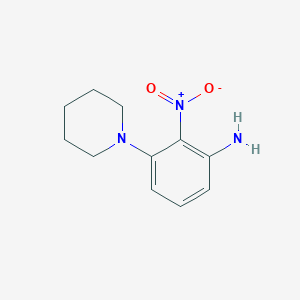
Morpholine, 4-(2-nitroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(2-nitroethenyl)- is an organic compound characterized by the presence of a morpholine ring and a nitro group attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Morpholine, 4-(2-nitroethenyl)- can be synthesized through several methods. One common approach involves the reaction of nitroethene with morpholine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of Morpholine, 4-(2-nitroethenyl)- often involves large-scale batch reactions using similar conditions as laboratory synthesis. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Morpholine, 4-(2-nitroethenyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: Reduction of the nitro group can yield amine derivatives, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under mild conditions.
Major Products:
Oxidation: Nitro derivatives such as nitroso compounds.
Reduction: Amine derivatives.
Substitution: Various substituted morpholinoethenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Morpholine, 4-(2-nitroethenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which Morpholine, 4-(2-nitroethenyl)- exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, gene expression, and other cellular processes .
Comparación Con Compuestos Similares
1-Morpholino-2-nitropropene: Similar structure but with an additional methyl group.
1-Morpholino-2-nitrobutene: Contains a longer carbon chain.
1-Morpholino-2-nitrobenzene: Features an aromatic ring instead of an ethene backbone
Uniqueness: Morpholine, 4-(2-nitroethenyl)- is unique due to its specific combination of a morpholine ring and a nitro group attached to an ethene backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H10N2O3 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
4-(2-nitroethenyl)morpholine |
InChI |
InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2 |
Clave InChI |
RMFYRMWFMLPCQK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8715722.png)

![N-[4-[2-(1-Acetylpiperidin-4-YL)-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B8715733.png)
![6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8715737.png)


![Acetamide,n-[4-[[2-(diethylamino)ethyl]sulfonyl]phenyl]-](/img/structure/B8715758.png)
![1,4-Diazabicyclo[3.2.2]nonane hydrochloride](/img/structure/B8715774.png)






